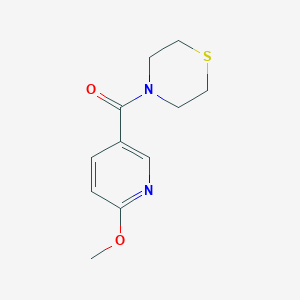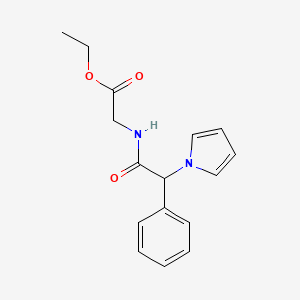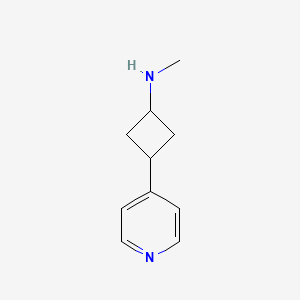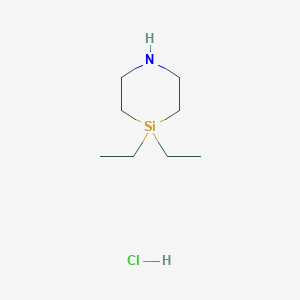
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, studies have suggested that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer development.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. Studies have demonstrated that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. Additionally, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is its potent and selective activity against cancer cells and inflammation. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one of the limitations of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is its limited solubility in water, which can affect its pharmacokinetics and bioavailability.
将来の方向性
The potential therapeutic applications of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone are still being explored, and several future directions can be considered. One of the future directions is the development of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone-based drugs for cancer and inflammation. Moreover, studies can be conducted to investigate the potential neuroprotective effects of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone in various neurodegenerative diseases. Additionally, the mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can be further elucidated to identify specific targets and signaling pathways involved in its therapeutic effects.
Conclusion:
In conclusion, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone involves a multi-step process, and it has been extensively researched for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is not fully understood, but studies have suggested that it inhibits specific enzymes and signaling pathways involved in the pathogenesis of various diseases. (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Several future directions can be considered to explore the potential therapeutic applications of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone further.
合成法
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process that involves the reaction between 6-methoxypyridine-3-carboxaldehyde and thiomorpholine followed by the reaction with methyl isocyanate. The final product is obtained through purification and isolation processes.
特性
IUPAC Name |
(6-methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOKLUZWXIKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)


![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)




![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)